6-cyclopentylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-cyclopentyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRZAPKQJWRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopentylpyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring with a cyclopentyl substituent. Its molecular formula is C9H12N2O2, and it features two carbonyl groups at the 2 and 4 positions of the pyrimidine ring. This compound has garnered interest due to its significant biological activity, particularly as a modulator of ionotropic glutamate receptors, which are crucial in neurotransmission and various neurological disorders.
The primary mechanism of action for this compound involves its interaction with ionotropic glutamate receptors. Research indicates that this compound may act as a selective antagonist for certain receptor subtypes, influencing excitatory neurotransmission. This modulation can have therapeutic implications in conditions such as epilepsy and neurodegenerative diseases.
Biological Activity
The biological activity of this compound is highlighted in several studies:
- Modulation of Glutamate Receptors : It has been shown to selectively inhibit specific glutamate receptor subtypes, which could be beneficial in treating excitotoxicity associated with neurological disorders.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by reducing neuronal damage during excitotoxic events.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Cyclohexyl-6-phenylpyrimidine-2,4(1H,3H)-dione | C15H16N2O2 | Contains phenyl group; potential for different receptor interactions |
| 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione | C8H10N2O2 | Methyl substitutions; different biological activities |
| 6-Cyclohexylpyrimidine-2,4(1H,3H)-dione | C14H18N2O2 | Similar structure; differing cycloalkane substituents |
The distinct cyclopentyl substitution on the pyrimidine ring may confer unique pharmacological properties compared to other derivatives.
Case Studies and Research Findings
While extensive research specifically on this compound is limited, several case studies highlight its potential:
- In Vitro Studies : Initial in vitro studies have demonstrated its ability to modulate glutamate receptor activity effectively. These studies indicate that the compound can reduce calcium influx in neurons stimulated by glutamate.
- Animal Models : In animal models of epilepsy, administration of this compound has shown promise in decreasing seizure frequency and severity. Further research is needed to elucidate the exact mechanisms and long-term effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Nucleophilic Substitution Reactions : The carbonyl groups in the pyrimidine ring allow for nucleophilic attack and subsequent substitution reactions.
- Condensation Reactions : These reactions can facilitate the formation of the pyrimidine structure from simpler precursors.
Scientific Research Applications
Biological Activities
Research indicates that 6-cyclopentylpyrimidine-2,4(1H,3H)-dione exhibits several pharmacological properties:
- Antiviral Activity : Compounds related to this structure have been explored for their potential in inhibiting viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses. This suggests that derivatives of 6-cyclopentylpyrimidine could serve as templates for developing antiviral agents .
- Antimicrobial Properties : Preliminary studies have shown that some analogs exhibit significant antimicrobial activity against various pathogens. The biological screening of these compounds is ongoing to evaluate their efficacy against bacteria and fungi .
- Anticancer Potential : There is growing interest in the anticancer properties of pyrimidine derivatives. Research is being conducted to assess the cytotoxic effects of this compound and its analogs on cancer cell lines .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to this compound:
- Antiviral Research : A study focused on designing dual-target antiviral compounds derived from pyrimidines showed promising results against RNA viruses such as MERS-CoV and chikungunya virus. The modifications at the 6-position enhanced their inhibitory activity against viral replication .
- Synthetic Methodologies : Investigations into synthetic pathways revealed efficient methods for creating various pyrimidine derivatives through palladium-catalyzed reactions. These methodologies are crucial for producing compounds with desired biological activities .
- Biological Screening : Ongoing biological evaluations are aimed at understanding the mechanisms by which these compounds exert their effects. For example, studies are assessing their ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-2,4-dione Derivatives
Structural Variations and Substituent Effects
The pyrimidine-2,4-dione scaffold allows substitutions at positions 1, 3, 5, and 6, significantly altering molecular properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Pyrimidine-2,4-dione Derivatives
Key Observations:
- Cyclohexyl analogs (e.g., ) are synthesized via Pd-catalyzed carbonylation with yields >70% . Arylthio groups (e.g., 3-chlorophenylthio in ) confer anti-HIV activity, likely via interaction with viral reverse transcriptase . Halogens (e.g., chloro in ) increase electrophilicity, making the compound a candidate for nucleophilic substitution reactions .
Position 3 Substituents :
Synthetic Efficiency :
Physicochemical Properties
- Melting Points : Arylthio derivatives () exhibit higher melting points (>150°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
Preparation Methods
Condensation Approach Using Cyclopentanone Derivatives
One approach involves the condensation of urea derivatives with cyclopentanone or its activated derivatives to form the pyrimidine ring with the cyclopentyl substituent at the 6-position. This method relies on the reactivity of the carbonyl group of cyclopentanone to form intermediates that cyclize with urea to yield the pyrimidinedione core.
Synthesis via 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Intermediate
A more detailed synthetic methodology involves:
Starting from hydroxy pyrimidine and ethyl 2-oxocyclopentanecarboxylate to form a cyclopenta-fused pyrimidine intermediate.
Conversion of this intermediate to 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Subsequent nucleophilic substitution reactions at the 4-position with various amines to introduce different substituents.
These steps culminate in the formation of the 6-cyclopentylpyrimidine-2,4-dione framework after cyclization and oxidation steps.
This approach has been documented in the synthesis of pyrimidine analogues with modifications at the pyrimidine ring, including the cyclopentyl substitution.
Detailed Reaction Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Yield/Notes |
|---|---|---|---|
| Formation of cyclopenta-fused pyrimidine intermediate | Hydroxy pyrimidine + ethyl 2-oxocyclopentanecarboxylate | Literature methods, reflux or heating in suitable solvent | Moderate to good yields |
| Chlorination and methylthio substitution | Intermediate + reagents to form 4-chloro-2-(methylthio) derivative | Standard substitution conditions | High yield |
| Nucleophilic substitution at 4-position | 4-chloro intermediate + amine (e.g., 4-methoxy-2-nitroaniline) in isopropyl alcohol with catalytic HCl | Room temperature to mild heating | Good yield (~70-80%) |
| Reduction of nitro group to amine | Zinc powder in acetic acid at 0 °C | Efficient conversion | High yield |
| Cyclization and oxidation | Intramolecular cyclization with NaH in THF; oxidation with oxone in methanol/water | Controlled temperature | High purity product |
| Pd-catalyzed multi-component reaction (analogous) | α-chloroketone + isocyanate + aromatic amine + CO, Pd catalyst, PPh3, NEt3, THF, 27 atm CO, 110 °C, 10 h | Column chromatography purification | Good yield (~73%) for analogous derivatives |
Research Findings and Observations
The cyclopentyl substituent is introduced either by using cyclopentanone derivatives as starting materials or by nucleophilic substitution on pyrimidine intermediates bearing leaving groups at the 6-position.
The use of catalytic hydrogenation, reduction, and oxidation steps is crucial to obtain the desired pyrimidinedione framework with the cyclopentyl group intact.
Oxidation with oxone and substitution reactions under anhydrous conditions ensure high purity and yield.
Pd-catalyzed carbonylation and multi-component reactions offer a versatile route for synthesizing pyrimidinedione derivatives with diverse substituents, which could be adapted for 6-cyclopentylpyrimidine-2,4-dione synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with cyclopentanone derivatives | Urea, cyclopentanone | Condensation/cyclization | Direct introduction of cyclopentyl group | May require harsh conditions |
| Chlorination and nucleophilic substitution | Hydroxy pyrimidine, ethyl 2-oxocyclopentanecarboxylate, amines | Substitution, cyclization, oxidation | High selectivity, good yields | Multi-step, requires careful control |
| Pd-catalyzed multi-component reaction | α-chloroketone, isocyanate, amine, CO, Pd catalyst | Carbonylation, multi-component | Versatile, good yields | Requires pressurized CO, specialized equipment |
Q & A
Q. What synthetic routes are commonly employed to prepare 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer : The synthesis of 6-substituted pyrimidine-2,4-diones typically involves:
- Alkylation : Reacting bromoacetyl intermediates with nucleophiles (e.g., thioacetamide) in acetic acid to form thiazole-substituted derivatives, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using K₂CO₃ as a base .
- Condensation : Refluxing trifluoro-β-keto esters with urea in ethanol under basic conditions (e.g., sodium ethoxide) to form the pyrimidine-dione core .
- Nucleophilic Substitution : Nitration reactions using HNO₃/H₂SO₄ mixtures to introduce nitro groups at specific positions .
Q. Which spectroscopic techniques are critical for structural confirmation of pyrimidine-2,4-dione derivatives?
- Methodological Answer : Key techniques include:
- ¹H NMR : Assign chemical shifts to differentiate substituents (e.g., methyl groups at δ 1.24–1.19 ppm, aromatic protons at δ 7.46–7.57 ppm) and confirm regiochemistry .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M−H]⁻ peaks at 325.0830) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) .
Q. What are common functionalization strategies for the pyrimidine-2,4-dione scaffold?
- Methodological Answer :
- N-Alkylation : Use alkyl halides (e.g., ethyl iodide) in polar aprotic solvents (DMF or DMSO) with K₂CO₃ to modify the N1/N3 positions .
- Aryl Coupling : Suzuki-Miyaura reactions to introduce biphenyl or heteroaryl groups via palladium catalysis .
- Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with NaBH₄ to modify side-chain functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data in substituted pyrimidine-2,4-diones?
- Methodological Answer :
- Variable Temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., tautomerism) .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .
- Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
Q. What strategies improve the yield of N-alkylated pyrimidine-2,4-diones?
- Methodological Answer :
- Base Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) in anhydrous DMF to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 20 hrs to 2 hrs) while maintaining yields >50% .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with acetyl to prevent side reactions .
Q. How do electron-withdrawing substituents (e.g., CF₃) influence pyrimidine-2,4-dione reactivity?
- Methodological Answer :
- Comparative Kinetic Studies : Monitor reaction rates of CF₃-substituted vs. methyl-substituted derivatives in nucleophilic aromatic substitution .
- DFT Calculations : Analyze electron density maps to predict sites of electrophilic attack .
- Bioactivity Correlation : Test substituent effects on biological targets (e.g., HIV RT inhibition IC₅₀ values decreased by 50% with CF₃ groups) .
Q. What crystallography challenges arise in pyrimidine-2,4-dione derivatives, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Recrystallize from water/ethanol mixtures to obtain single crystals suitable for X-ray diffraction .
- Hydrogen Bonding : Introduce polar substituents (e.g., hydroxyl groups) to stabilize crystal packing via O–H⋯O interactions .
- Cryocooling : Use liquid nitrogen to reduce thermal motion artifacts during data collection .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for pyrimidine-2,4-diones in different solvents?
- Methodological Answer :
- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., higher solubility in DMSO vs. hexane) .
- pH-Dependent Studies : Adjust pH to protonate/deprotonate the dione ring, altering solubility profiles .
- Co-solvent Systems : Use water/THF mixtures to enhance solubility for biological assays .
Structure-Activity Relationship (SAR) Guidance
Q. What substituent modifications enhance pyrimidine-2,4-dione bioactivity against viral targets?
- Methodological Answer :
- Biphenyl Groups : Introduce 4'-methoxybiphenyl substituents to improve HIV RT inhibition (IC₅₀ = 0.8 µM) .
- Thiazole Hybrids : Combine pyrimidine-diones with thiazole rings to broaden antiviral spectra .
- Fluorination : Add 6-fluoro substituents to increase metabolic stability .
Experimental Design Recommendations
Q. How to design a high-throughput screening protocol for pyrimidine-2,4-dione derivatives?
- Methodological Answer :
- Automated Synthesis : Use parallel reactors for simultaneous alkylation/arylation reactions .
- LC-MS Purity Checks : Implement rapid LC-MS workflows to assess compound integrity before biological testing .
- Fragment-Based Screening : Prioritize derivatives with ClogP < 3.5 and molecular weight < 400 Da for better bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
